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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopentane

Cat. No.: B3258946

This technical guide provides a comprehensive overview of the chemical and physical
properties of (1R,2R)-1-bromo-2-methylcyclopentane, including its structure, reactivity, and
potential applications. This document is intended for researchers, scientists, and professionals
in the field of drug development and organic synthesis.

Molecular Structure and Properties

(1R,2R)-1-bromo-2-methylcyclopentane is a halogenated derivative of methylcyclopentane.
The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to
multiple stereoisomers.[1] The "(1R,2R)" designation specifies the absolute configuration at
these centers, with the bromine atom and the methyl group in a trans relationship on the
cyclopentane ring.

Physical and Chemical Properties

Quantitative experimental data for the physical properties of (1R,2R)-1-bromo-2-
methylcyclopentane are not readily available in the surveyed literature. The following table
summarizes computed data and general properties of 1-bromo-2-methylcyclopentane.
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Property Value Source
Molecular Formula C6H11Br [1112]
Molecular Weight 163.06 g/mol [1][2]

(1R,2R)-1-bromo-2-

methylcyclopentane

IUPAC Name

31201-11-3 (for mixture of
CAS Number _ [1][2]
diastereomers)

XLogP3-AA (Computed) 2.7 [2]
Topological Polar Surface Area 0 A2 2]
(Computed)
Heavy Atom Count
7 [2]
(Computed)
Stereochemistry

The cyclopentane ring in (1R,2R)-1-bromo-2-methylcyclopentane is not planar and adopts an
envelope or half-chair conformation to relieve ring strain. The trans configuration of the bromo
and methyl groups influences the molecule's overall shape and reactivity.

Structure of (1R,2R)-1-bromo-2-methylcyclopentane.

Synthesis and Reactivity

(1R,2R)-1-bromo-2-methylcyclopentane is a versatile intermediate in organic synthesis.[1] Its
reactivity is dominated by the presence of the carbon-bromine bond, which allows for a variety
of nucleophilic substitution and elimination reactions.

Synthetic Approach

A specific, detailed experimental protocol for the enantioselective synthesis of (1R,2R)-1-
bromo-2-methylcyclopentane is not readily available in the public domain. However, a
general retrosynthetic analysis suggests that it could be prepared from a chiral precursor, such
as (1R,2R)-2-methylcyclopentanol, through a stereospecific bromination reaction.
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Proposed synthetic workflow for (1R,2R)-1-bromo-2-methylcyclopentane.

Key Reactions

1-bromo-2-methylcyclopentane readily undergoes several types of reactions:

e Nucleophilic Substitution (SN1 and SN2): The bromine atom can be displaced by a variety of
nucleophiles. The reaction mechanism (SN1 or SN2) will depend on the nature of the
nucleophile, the solvent, and the stereochemistry of the substrate. For instance, reaction with
a strong, small nucleophile in an aprotic solvent would favor an SN2 mechanism, leading to
an inversion of stereochemistry at the carbon bearing the bromine.

o Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, 1-
bromo-2-methylcyclopentane can undergo elimination to form alkenes, primarily 1-
methylcyclopentene and 3-methylcyclopentene. The regioselectivity of the elimination
(Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for (1R,2R)-1-bromo-2-
methylcyclopentane are not widely available. The following represents expected spectral
characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum is expected to be complex due to the number of chemically
non-equivalent protons and potential for complex spin-spin coupling. The proton attached to
the carbon bearing the bromine (CH-Br) would likely appear as a multiplet in the downfield
region (around 3.5-4.5 ppm). The methyl protons would appear as a doublet in the upfield
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region (around 0.8-1.2 ppm). The cyclopentane ring protons would give rise to a series of
overlapping multiplets.

e 13C NMR: The carbon spectrum is expected to show six distinct signals. The carbon attached
to the bromine would be the most downfield of the sp3 carbons (estimated around 50-60
ppm). The carbon bearing the methyl group would also be downfield relative to the other ring
carbons. The methyl carbon would appear at a characteristic upfield chemical shift (around
15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of (1R,2R)-1-bromo-2-methylcyclopentane would be characterized by the
following key absorptions:

e C-H stretching (alkane): Strong bands in the region of 2850-3000 cm~1.
e C-H bending (alkane): Bands in the region of 1370-1470 cm~1.

e C-Br stretching: A characteristic band in the fingerprint region, typically between 500-680

cm™1,

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M*) and a characteristic M+2 peak of
nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural
isotopic abundance of 7°Br and 81Br). Fragmentation would likely involve the loss of the
bromine atom and cleavage of the cyclopentane ring.

Potential Applications in Drug Development and
Research

While there is no specific research on the biological activity of (1R,2R)-1-bromo-2-
methylcyclopentane, related classes of compounds, such as halogenated monoterpenes and
cyclopentane derivatives, have shown interesting biological activities.

Analogy to Bioactive Halogenated Monoterpenes
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Halogenated monoterpenes isolated from marine sources have demonstrated a range of
biological activities, including cytotoxic and enzyme-inhibiting properties. For example, some
have been shown to inhibit DNA methyltransferase-1 (DNMT1), an enzyme implicated in
cancer development.[3] The presence of a halogen atom is often crucial for the biological
activity of these natural products.

Potential as a Synthetic Building Block

Given its reactivity, (1R,2R)-1-bromo-2-methylcyclopentane can serve as a chiral building
block for the synthesis of more complex molecules with potential therapeutic applications. The
cyclopentane ring is a common motif in many biologically active compounds.

Potential Research Areas
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Logical relationships in the potential research applications.

Experimental Protocols
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Detailed, validated experimental protocols for the synthesis and reactions of (1R,2R)-1-bromo-
2-methylcyclopentane are not available in the public literature. Researchers should refer to
general methods for the stereospecific bromination of secondary alcohols and standard
procedures for nucleophilic substitution and elimination reactions of alkyl halides, adapting
them for this specific substrate.

Conclusion

(1R,2R)-1-bromo-2-methylcyclopentane is a chiral alkyl halide with potential as a synthetic
intermediate. While specific experimental data for this compound are scarce, its structural and
reactive properties can be inferred from general principles of organic chemistry and data from
related compounds. Further research is needed to fully characterize this molecule and explore
its potential applications, particularly in the synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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